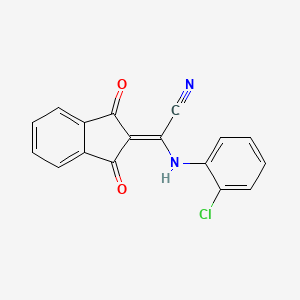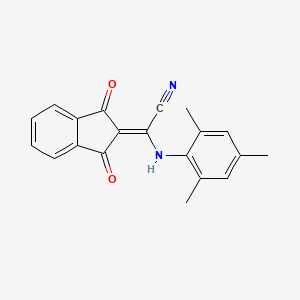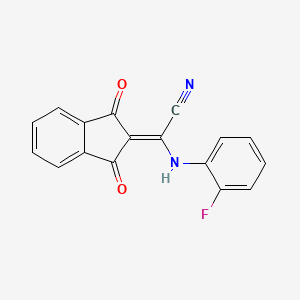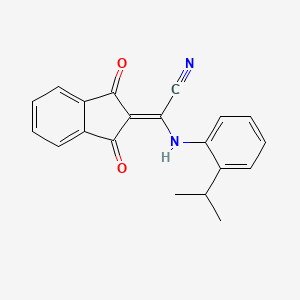
2-(1,3-dioxoinden-2-ylidene)-2-(2-propan-2-ylanilino)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-dioxoinden-2-ylidene)-2-(2-propan-2-ylanilino)acetonitrile is a complex organic compound that features a unique structure combining an indene derivative with an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxoinden-2-ylidene)-2-(2-propan-2-ylanilino)acetonitrile typically involves multi-step organic reactions. A common approach might include the following steps:
Formation of the indene derivative: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the aniline moiety: This step may involve a nucleophilic substitution reaction where the aniline derivative is introduced to the indene core.
Formation of the acetonitrile group: This can be done through a reaction involving cyanide sources under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions could target the nitrile group, converting it to primary amines.
Substitution: The compound can participate in various substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
Oxidation products: Quinone derivatives.
Reduction products: Primary amines.
Substitution products: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration as a pharmaceutical intermediate or active ingredient.
Industry: Use in the production of organic electronic materials or as a dye intermediate.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1,3-dioxoinden-2-ylidene)-2-(2-methylanilino)acetonitrile
- 2-(1,3-dioxoinden-2-ylidene)-2-(2-ethylanilino)acetonitrile
Uniqueness
2-(1,3-dioxoinden-2-ylidene)-2-(2-propan-2-ylanilino)acetonitrile is unique due to the presence of the isopropyl group on the aniline moiety, which may influence its chemical reactivity and physical properties compared to its analogs.
Propriétés
IUPAC Name |
2-(1,3-dioxoinden-2-ylidene)-2-(2-propan-2-ylanilino)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c1-12(2)13-7-5-6-10-16(13)22-17(11-21)18-19(23)14-8-3-4-9-15(14)20(18)24/h3-10,12,22H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMSTDDCGJGXCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=CC=C1NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-Bromophenyl)methylsulfanyl]-4-(2-chlorophenyl)-6-(4-chlorophenyl)pyridine-3-carbonitrile](/img/structure/B7746104.png)
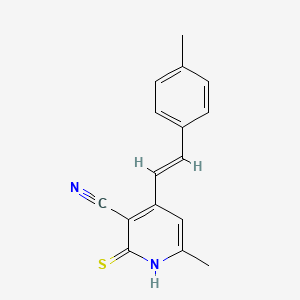
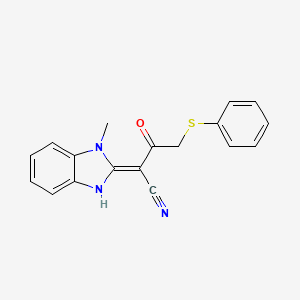
![2-[3-(4-Methylphenoxy)-4-oxochromen-7-yl]oxyacetonitrile](/img/structure/B7746127.png)
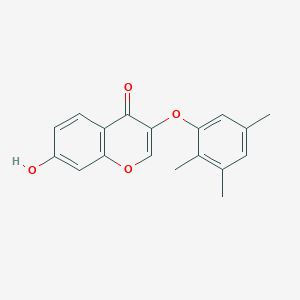
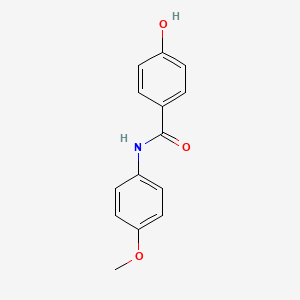
![Ethyl 5-methyl-4-(propan-2-ylamino)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7746138.png)
![Ethyl 4-[2-(diethylamino)ethylamino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7746144.png)
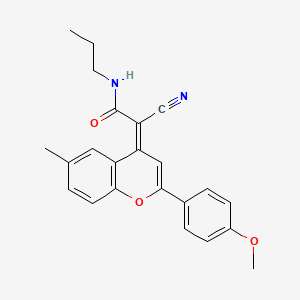
![4-[[6-Methyl-5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]methyl]benzoic acid](/img/structure/B7746165.png)
![2-[2-chloro-5-(trifluoromethyl)anilino]-2-(1,3-dioxoinden-2-ylidene)acetonitrile](/img/structure/B7746173.png)
